5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiophene Ring: Starting from simple precursors like acetophenone and sulfur, the thiophene ring can be constructed through a series of cyclization reactions.
Introduction of Amino and Ethoxyphenyl Groups: Amination reactions can be used to introduce the amino groups, while ethoxyphenyl groups can be added through electrophilic aromatic substitution.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chloride reagents under basic conditions.
Final Coupling: The final step involves coupling the thiophene derivative with a phenylmethanone derivative under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its various functional groups might interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5-((4-methoxyphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(phenyl)methanone
- (3-Amino-5-((4-ethoxyphenyl)amino)-4-(methylsulfonyl)thiophen-2-yl)(phenyl)methanone
- (3-Amino-5-((4-ethoxyphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(methyl)methanone
Uniqueness
The uniqueness of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups, which can impart unique chemical and physical properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(4-ethoxyanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c1-2-31-19-15-13-18(14-16-19)27-25-24(33(29,30)20-11-7-4-8-12-20)21(26)23(32-25)22(28)17-9-5-3-6-10-17/h3-16,27H,2,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZEGPWZYEAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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